2-Methoxy-2-phenylethanol

Description

The exact mass of the compound 2-Methoxy-2-phenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-2-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

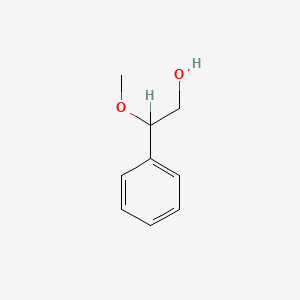

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863068 | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-22-8 | |

| Record name | β-Methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol: Properties, Synthesis, and Applications

Abstract

2-Methoxy-2-phenylethanol is a chiral aromatic alcohol with significant applications in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a stereocenter at the benzylic position, makes it a valuable precursor for complex chiral molecules and a useful probe in stereochemical analysis. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and key applications of 2-Methoxy-2-phenylethanol, intended for researchers, chemists, and drug development professionals. We delve into the mechanistic principles behind its synthesis, offer detailed protocols for its preparation and analysis, and explore its utility as a chiral building block.

Chemical Identity and Physicochemical Properties

2-Methoxy-2-phenylethanol, also known as β-methoxyphenethyl alcohol, is an organic compound characterized by a phenyl ring, a methoxy group, and a primary alcohol, with the chemical formula C₉H₁₂O₂. The presence of a chiral center at the carbon atom bonded to both the phenyl and methoxy groups gives rise to two enantiomers: (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol.

The physical and chemical properties of this compound are summarized in the table below. These properties are fundamental for its handling, reaction design, and purification. The choice between the racemic mixture or an enantiomerically pure form is dictated by the specific stereochemical requirements of the intended application.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 2979-22-8 (Racemate)[1], 17628-72-7 ((R)-enantiomer)[2], 66051-01-2 ((S)-enantiomer)[3] | |

| Appearance | Colorless Liquid | [2][4] |

| Density | 1.061 g/mL at 25 °C (Racemate)[4], 1.05 g/mL at 25 °C ((R)-enantiomer)[5] | |

| Boiling Point | 237-239.9 °C at 760 mmHg (Racemate)[4][6], 65 °C at 0.1 mmHg ((R)-enantiomer)[5] | |

| Refractive Index (n20/D) | 1.519 (Racemate)[4], 1.52 ((R)-enantiomer)[5] | |

| Flash Point | 97.8 - 98 °C (208 °F) | [1][4] |

| LogP | 1.366 | [6] |

| pKa | 14.18 ± 0.10 (Predicted) | [6] |

| Optical Activity [α]20/D | -133°, c = 1 in acetone ((R)-enantiomer)[5] | |

| Solubility | Based on its structure (LogP ~1.37), it is expected to be miscible with most common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, and slightly soluble in water. |

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable synthesis of 2-Methoxy-2-phenylethanol involves the regioselective ring-opening of styrene oxide with methanol. The choice of catalyst (acidic or basic) is a critical experimental decision as it dictates the reaction mechanism and, consequently, the regioselectivity of the product.

The Causality of Catalyst Selection

The reaction proceeds via two distinct mechanistic pathways depending on the pH of the reaction medium.[7][8]

-

Acid-Catalyzed Mechanism (Sₙ1-like): In the presence of an acid catalyst (e.g., H₂SO₄, Brønsted acid MOFs), the epoxide oxygen is protonated, creating a good leaving group.[9] This facilitates the opening of the epoxide ring to form a transition state with significant carbocation character. The positive charge is preferentially stabilized at the benzylic carbon by resonance with the phenyl ring. The nucleophile (methanol) then attacks this more electrophilic benzylic carbon, leading to the desired product, 2-methoxy-2-phenylethanol, as the major regioisomer.[7][9]

-

Base-Catalyzed Mechanism (Sₙ2): Under basic conditions (e.g., sodium methoxide), the reaction follows a classic Sₙ2 pathway.[8] The methoxide ion is a strong nucleophile that attacks one of the epoxide carbons. Due to steric hindrance from the phenyl group at the benzylic position, the nucleophile preferentially attacks the less hindered terminal carbon. This pathway predominantly yields the undesired regioisomer, 1-methoxy-2-phenylethanol.

Therefore, for the targeted synthesis of 2-methoxy-2-phenylethanol, an acid-catalyzed approach is the method of choice.

Representative Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol is a representative, self-validating procedure for the synthesis of racemic 2-Methoxy-2-phenylethanol. The progress of the reaction and the identity of the product must be confirmed by analytical techniques such as Thin Layer Chromatography (TLC) and NMR spectroscopy.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (typically 10-20 volumes relative to the styrene oxide). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

-

Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.01-0.05 eq), dropwise. The cooling is necessary to control the initial exotherm of the reaction.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by TLC, observing the consumption of the starting material (styrene oxide).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acid catalyst.

-

Workup: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). The multiple extractions ensure efficient recovery of the product.

-

Purification: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification & Validation: Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-Methoxy-2-phenylethanol. The structure and purity of the final product must be validated by ¹H and ¹³C NMR spectroscopy.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of 2-Methoxy-2-phenylethanol.

¹H and ¹³C NMR Spectral Data

The following data were obtained in deuterated chloroform (CDCl₃).

| ¹H NMR Data (400 MHz, CDCl₃) | Assignment |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| 7.36-7.24 | multiplet |

| 4.20 | doublet of doublets (dd), J = 8.3, 3.9 Hz |

| 3.68-3.57 | multiplet |

| 3.27 | singlet |

| 2.85 | singlet |

| ¹³C NMR Data (101 MHz, CDCl₃) | Assignment |

| Chemical Shift (δ, ppm) | Carbon |

| 138.4 | C (Aromatic, Quaternary) |

| 128.8 | CH (Aromatic) |

| 128.4 | CH (Aromatic) |

| 127.2 | CH (Aromatic) |

| 84.3 | CH (Benzylic) |

| 67.3 | CH₂ |

| 55.7 | OCH₃ |

Source: Royal Society of Chemistry[7]

Interpretation of Spectra

-

¹H NMR: The aromatic region (7.36-7.24 ppm) integrates to 5 protons, confirming the monosubstituted phenyl ring. The key signal is the doublet of doublets at 4.20 ppm, corresponding to the benzylic proton, which is coupled to the two diastereotopic protons of the adjacent methylene group. The methoxy group appears as a sharp singlet at 3.27 ppm. The methylene protons (CH₂) appear as a multiplet due to their diastereotopicity and coupling to the benzylic proton. The hydroxyl proton is often a broad singlet, as seen here at 2.85 ppm.

-

¹³C NMR: The spectrum shows the expected 7 distinct carbon signals. The benzylic carbon (CH) at 84.3 ppm and the methoxy carbon at 55.7 ppm are characteristic signals for this structure.

Applications in Research and Drug Development

The chiral nature of 2-Methoxy-2-phenylethanol makes it a versatile tool in asymmetric synthesis and analysis.

Chiral Probe and Derivatizing Agent

Enantiomerically pure (R)- or (S)-2-Methoxy-2-phenylethanol is widely used as a chiral derivatizing agent (CDA).[10] The principle involves reacting the chiral alcohol with a racemic analyte (e.g., a carboxylic acid) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR or HPLC.[10] This allows for the determination of the enantiomeric excess (ee) of the analyte.

For instance, (S)-2-methoxy-2-phenylethanol was employed as a chiral probe to determine the absolute configuration of the active (-) enantiomer of the drug amlodipine.[6]

Precursor in Pharmaceutical Synthesis

The molecule serves as a valuable chiral building block. For example, (R)-(-)-2-Methoxy-2-phenylethanol is a precursor for:

-

The N-substituent of 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.[5]

-

Key intermediates in the synthesis of C4-symmetric tetraalkoxy[7]resorcinarenes.[5]

-

The synthesis of various optically active 1,4-dihydropyridines, a class of compounds with significant cardiovascular applications.[6]

Conceptual Workflow: Enantiomeric Excess Determination via NMR

This workflow describes a self-validating system for determining the enantiomeric excess of a chiral carboxylic acid using (R)-2-Methoxy-2-phenylethanol as a CDA.

Protocol Steps:

-

Derivatization: React the racemic carboxylic acid with a slight excess of enantiopure (R)-2-Methoxy-2-phenylethanol in the presence of a coupling agent (e.g., DCC and DMAP) in an anhydrous solvent like dichloromethane.

-

Workup: After the reaction is complete, quench, perform an aqueous workup, and purify the resulting diastereomeric ester mixture by simple column chromatography to remove excess reagents.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric mixture.

-

Quantification: Identify a well-resolved signal (e.g., the methoxy singlet or the benzylic proton multiplet) that shows distinct chemical shifts for the two diastereomers. Carefully integrate these two signals.

-

Calculation: The enantiomeric excess is calculated as: ee (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] * 100.

Safety, Handling, and Storage

2-Methoxy-2-phenylethanol is a combustible liquid and requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors.[4][5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[6]

Conclusion

2-Methoxy-2-phenylethanol is a chemical of significant utility, bridging fundamental organic synthesis with practical applications in pharmaceutical research. A thorough understanding of its physicochemical properties, the mechanistic nuances of its synthesis, and its analytical characterization is essential for its effective use. As a chiral building block and analytical tool, it will continue to be a relevant compound for scientists developing stereochemically complex molecules.

References

-

LookChem. 2-Methoxy-2-phenylethanol. [Link]

-

Magre, M., et al. "MIL-101-SO3H: A Highly Efficient Brønsted Acid Catalyst for Heterogeneous Alcoholysis of Epoxides under Ambient Conditions". ResearchGate. [Link]

-

Wang, Y., et al. "Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols". The Royal Society of Chemistry. [Link]

-

Wikipedia. Chiral derivatizing agent. [Link]

-

Amanote Research. Optical Resolution of 2′-Methoxy-1,1′-Binaphthyl-2-Carboxylic Acid, and Application to Chiral Derivatizing Agent for HPLC Separation of Enantiomeric. [Link]

-

The Royal Society of Chemistry. γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. [Link]

-

PubChem. (S)-(+)-2-Methoxy-2-phenylethanol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 | CID 643318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-メトキシ-2-フェニルエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-(-)-2-Methoxy-2-phenylethanol 98 17628-72-7 [sigmaaldrich.com]

- 6. 2-Methoxy-2-phenylethanol|lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol (CAS 2979-22-8)

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-phenylethanol (CAS 2979-22-8), a chiral alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. This document delves into its fundamental physicochemical properties, established synthetic methodologies, and key applications, particularly focusing on its role as a versatile chiral building block. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by mechanistic insights and safety considerations. The guide is structured to serve as a practical resource for scientists engaged in research and development, offering both foundational knowledge and actionable laboratory procedures.

Introduction and Molecular Profile

2-Methoxy-2-phenylethanol is an organic compound featuring a phenyl ring, a methoxy ether group, and a primary alcohol.[1] The carbon atom bonded to both the phenyl and methoxy groups is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol. This chirality is the cornerstone of its utility in asymmetric synthesis, where it serves as a chiral probe, auxiliary, or a precursor to more complex, enantiomerically pure molecules.[2][3][4]

Chemical Structure

The structural formula of 2-Methoxy-2-phenylethanol highlights the key functional groups that dictate its chemical behavior.

Figure 1: Chemical Structure of 2-Methoxy-2-phenylethanol. The asterisk () indicates the chiral center.

Physicochemical and Spectroscopic Data

The physical and chemical properties of racemic 2-Methoxy-2-phenylethanol are summarized below. Data for individual enantiomers may vary slightly, particularly in optical activity.

Table 1: Physicochemical Properties of 2-Methoxy-2-phenylethanol

| Property | Value | Source(s) |

| CAS Number | 2979-22-8 | [5] |

| Molecular Formula | C₉H₁₂O₂ | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 237 °C (lit.) | [7][8] |

| Density | 1.061 g/mL at 25 °C (lit.) | [7][8] |

| Refractive Index (n20/D) | 1.519 (lit.) | [7][8] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [2][9][10] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| SMILES String | COC(CO)c1ccccc1 | |

| InChI Key | JDTUPLBMGDDPJS-UHFFFAOYSA-N |

Spectroscopic Characterization: Structural confirmation is typically achieved via NMR spectroscopy. The expected chemical shifts provide a fingerprint for the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.36-7.24 (m, 5H, Ar-H), 4.20 (dd, J = 8.3, 3.9 Hz, 1H, -CH(O)-), 3.68-3.57 (m, 2H, -CH₂OH), 3.27 (s, 3H, -OCH₃), 2.85 (s, 1H, -OH).[11]

-

¹³C NMR (101 MHz, CDCl₃): δ 138.4, 128.8, 128.4, 127.2, 84.3, 67.3, 55.7.[11]

Synthesis and Stereoselective Strategies

The primary industrial and laboratory synthesis of 2-Methoxy-2-phenylethanol involves the regioselective ring-opening of styrene oxide. This method is efficient and atom-economical.

Synthesis via Epoxide Ring-Opening

The reaction proceeds by the nucleophilic attack of methanol on styrene oxide. The choice of catalyst (acidic or basic) is critical as it dictates the regioselectivity of the attack. For the synthesis of 2-Methoxy-2-phenylethanol, the attack is desired at the benzylic carbon. An acid catalyst protonates the epoxide oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Figure 2: General workflow for the synthesis of 2-Methoxy-2-phenylethanol from styrene oxide.

This approach yields the racemic mixture of the product. To obtain specific enantiomers, strategies such as enzymatic resolution or the use of chiral catalysts are employed.

Enzymatic Resolution

A highly effective method for separating the enantiomers of racemic 2-Methoxy-2-phenylethanol is through enzymatic resolution.[12] This technique leverages the stereospecificity of enzymes, such as lipases, to selectively acylate one enantiomer, leaving the other as the unreacted alcohol. The resulting ester and unreacted alcohol have different physical properties, allowing for their separation by standard chromatographic methods.

Applications in Drug Development and Asymmetric Synthesis

The value of 2-Methoxy-2-phenylethanol and its enantiomers lies in their application as chiral building blocks in the synthesis of high-value compounds, particularly pharmaceuticals.

Chiral Probes and Auxiliaries

A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction.[13] The enantiomers of 2-Methoxy-2-phenylethanol have been successfully employed for this purpose.

-

(S)-2-methoxy-2-phenylethanol was used as a chiral probe to determine the absolute configuration of the active (-) enantiomer of the cardiovascular drug amlodipine.[7][9][10]

-

The compound has also been utilized in the synthesis of optically active 1,4-dihydropyridines, a class of compounds with significant therapeutic applications.[9][14]

Precursor for Active Pharmaceutical Ingredients (APIs)

The enantiomerically pure forms of this alcohol are valuable starting materials for multi-step syntheses.

-

(R)-(-)-2-Methoxy-2-phenylethanol is a precursor for potent opioid receptor agonists based on the 6,7-benzomorphan scaffold.[2]

-

(S)-(+)-2-Methoxy-2-phenylethanol serves as a starting material for N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, which acts as a serine protease inhibitor.[3]

Catalytic Applications

Beyond its role as a stoichiometric reagent, 2-Methoxy-2-phenylethanol is reported to be an effective catalyst for the ring-opening of other epoxides.[1][15] This suggests its potential use in facilitating transformations where a mildly acidic proton and coordinating ether functionality are beneficial.

Safety, Handling, and Storage

Proper handling of 2-Methoxy-2-phenylethanol is essential in a laboratory setting. It is classified as harmful and an irritant.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [10][14] |

| Signal Word | Warning | [2][3][10] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][10] |

| Precautionary Statements | P261: Avoid breathing vapours. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][10] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter. | [2][10] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature: Room Temperature or 10°C - 25°C. | [9][15] |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of 2-Methoxy-2-phenylethanol in a research setting.

Protocol: Synthesis of Racemic 2-Methoxy-2-phenylethanol

This protocol describes the acid-catalyzed ring-opening of styrene oxide with methanol.

Materials:

-

Styrene oxide (1.0 eq)

-

Anhydrous Methanol (10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (0.05 eq, catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol. Cool the flask in an ice bath.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the cold methanol with stirring. Causality: This exothermic step is performed in an ice bath to safely dissipate heat and prevent splashing.

-

Substrate Addition: To the acidic methanol solution, add styrene oxide dropwise over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the styrene oxide spot is consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the reaction mixture and slowly pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Self-Validation: Effervescence (CO₂ evolution) confirms neutralization. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

-

Workup - Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with saturated brine. Causality: Brine wash helps to remove residual water and water-soluble impurities from the organic phase.

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2-Methoxy-2-phenylethanol as a colorless liquid.

Protocol: ¹H NMR Sample Preparation and Analysis

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Verification: Process the spectrum and compare the chemical shifts, multiplicities, and integration values to the reference data provided in Section 1.2. The presence of the characteristic peaks for the aromatic, methine, methylene, methoxy, and hydroxyl protons will confirm the structure of the product.[11]

Conclusion

2-Methoxy-2-phenylethanol, CAS 2979-22-8, is a valuable and versatile chemical intermediate. Its straightforward synthesis from styrene oxide and the critical importance of its chiral nature make it a key compound for researchers in asymmetric synthesis and drug discovery. The applications of its enantiopure forms as precursors to complex APIs underscore its significance in the pharmaceutical industry. Adherence to established safety protocols is paramount when handling this compound. This guide has consolidated the essential technical information to facilitate its effective and safe use in a scientific setting.

References

- Sigma-Aldrich. 2-Methoxy-2-phenylethanol 99%.

- LookChem. 2-Methoxy-2-phenylethanol.

- Sigma-Aldrich. (R)-(-)-2-Methoxy-2-phenylethanol 98%.

- Guidechem. (r)-(-)-2-methoxy-2-phenylethanol 17628-72-7.

- ChemicalBook. 2-METHOXY-2-PHENYLETHANOL | 2979-22-8.

- Sigma-Aldrich. (S)-(+)-2-Methoxy-2-phenylethanol 98%.

- Sigma-Aldrich.

- Biosynth. 2-Methoxy-2-phenylethanol | 2979-22-8.

- Chemsrc. 2-Methoxy-2-phenylethanol | CAS#:2979-22-8.

- Santa Cruz Biotechnology. 2-Methoxy-2-phenylethanol | CAS 2979-22-8.

- Mol-Instincts. 2-methoxy-2-phenylethanol - 2979-22-8.

- The Royal Society of Chemistry. Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols.

- CymitQuimica. CAS 2979-22-8: β-Methoxybenzeneethanol.

- Sigma-Aldrich. 2-Methoxy-2-phenylethanol 99%.

- Benchchem. (R)-(-)-2-Methoxy-2-phenylethanol | 17628-72-7.

- Tokyo Chemical Industry Co., Ltd. 2-Methoxy-2-phenylethanol 2979-22-8.

- Wikipedia. Chiral auxiliary.

Sources

- 1. CAS 2979-22-8: β-Methoxybenzeneethanol | CymitQuimica [cymitquimica.com]

- 2. (R)-(-)-2-Methoxy-2-phenylethanol 98 17628-72-7 [sigmaaldrich.com]

- 3. (S)-(+)-2-Methoxy-2-phenylethanol 98 66051-01-2 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-Methoxy-2-phenylethanol | 2979-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-METHOXY-2-PHENYLETHANOL | 2979-22-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-Methoxy-2-phenylethanol|lookchem [lookchem.com]

- 10. 2-甲氧基-2-苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. 2-Methoxy-2-phenylethanol | CAS#:2979-22-8 | Chemsrc [chemsrc.com]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. 2-メトキシ-2-フェニルエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Methoxy-2-phenylethanol | 2979-22-8 | FM154645 [biosynth.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-phenylethanol

This guide provides a comprehensive overview of the principal synthetic routes to 2-Methoxy-2-phenylethanol, a valuable chiral building block and intermediate in pharmaceutical and fine chemical synthesis. The methodologies discussed herein are presented with a focus on their underlying mechanistic principles, practical execution, and comparative advantages, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Methoxy-2-phenylethanol

2-Methoxy-2-phenylethanol, particularly in its enantiomerically pure forms, serves as a crucial precursor in the synthesis of various biologically active molecules. Its structural motif, featuring a chiral benzylic ether and a primary alcohol, allows for diverse functionalization, making it a versatile intermediate. For instance, (R)-(-)-2-Methoxy-2-phenylethanol is a key intermediate for certain therapeutic agents and is used in the synthesis of chiral ligands and auxiliaries. This guide will explore the most pertinent and effective methods for its preparation, ranging from classical electrophilic additions to modern asymmetric catalytic strategies.

I. Synthesis via Ring-Opening of Styrene Oxide

The most direct and widely employed approach to 2-Methoxy-2-phenylethanol is the nucleophilic ring-opening of styrene oxide with methanol. The regioselectivity of this reaction is highly dependent on the catalytic conditions, which dictates the position of the methoxy group in the final product.

A. Mechanistic Considerations: A Tale of Two Pathways

The ring-opening of styrene oxide can proceed through two primary mechanistic pathways: an SN1-like or an SN2-like mechanism.

-

Acid-Catalyzed Ring-Opening (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better leaving group. This is followed by the nucleophilic attack of methanol. The attack preferentially occurs at the more substituted carbon (the benzylic position) due to the greater stabilization of the partial positive charge by the adjacent phenyl ring. This leads to the formation of the desired 2-Methoxy-2-phenylethanol.

-

Base-Catalyzed Ring-Opening (SN2-like): In the presence of a base, the nucleophile (methoxide) attacks the epoxide ring. In this SN2-type reaction, the attack occurs at the less sterically hindered carbon, which is the terminal carbon of the styrene oxide. This pathway predominantly yields the regioisomeric product, 1-methoxy-2-phenylethanol.

Therefore, to synthesize 2-Methoxy-2-phenylethanol, acid-catalyzed or neutral conditions that favor attack at the benzylic carbon are preferred.

Diagram of Reaction Pathways for Styrene Oxide Ring-Opening

Caption: Mechanistic pathways for the ring-opening of styrene oxide with methanol under acidic and basic conditions.

B. Experimental Protocols for Ring-Opening of Styrene Oxide

1. Acid-Catalyzed Methanolysis of Styrene Oxide

This method favors the formation of 2-Methoxy-2-phenylethanol.

-

Materials:

-

Styrene oxide (1.0 eq)

-

Anhydrous methanol (solvent)

-

Sulfuric acid (catalytic amount, e.g., 1 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve styrene oxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 2-Methoxy-2-phenylethanol.

-

II. Synthesis via Oxymercuration-Demercuration of Styrene

A classic and reliable method for the Markovnikov addition of alcohols to alkenes is the alkoxymercuration-demercuration reaction. This two-step procedure avoids the formation of carbocation intermediates that can undergo rearrangement and provides good regioselectivity for the desired product.

A. Mechanistic Insights

The reaction proceeds in two distinct steps:

-

Alkoxymercuration: Styrene reacts with mercuric acetate in methanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. The methanol then attacks the more substituted carbon (the benzylic carbon) of this intermediate in an anti-fashion. This regioselectivity is driven by the partial positive charge on the benzylic carbon, which is stabilized by the phenyl ring.

-

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride in a basic solution. This step replaces the mercury-containing group with a hydrogen atom.

Diagram of the Oxymercuration-Demercuration of Styrene

Caption: Synthetic workflow for the preparation of 2-Methoxy-2-phenylethanol via oxymercuration-demercuration of styrene.

B. Experimental Protocol for Alkoxymercuration-Demercuration of Styrene

-

Materials:

-

Styrene (1.0 eq)

-

Mercuric acetate (Hg(OAc)2) (1.0 eq)

-

Anhydrous methanol

-

Sodium borohydride (NaBH4)

-

3 M Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve mercuric acetate in anhydrous methanol.

-

Add styrene to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Cool the reaction mixture in an ice bath and add a 3 M sodium hydroxide solution.

-

Slowly add a solution of sodium borohydride in 3 M sodium hydroxide to the cooled mixture. The addition is exothermic and may cause foaming.

-

After the addition is complete, stir the mixture at room temperature for a few hours. A black precipitate of elemental mercury will form.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography.

-

III. Asymmetric Synthesis of 2-Methoxy-2-phenylethanol

For applications requiring enantiomerically pure 2-Methoxy-2-phenylethanol, several asymmetric strategies can be employed. These methods are crucial in modern drug development where the chirality of a molecule often dictates its pharmacological activity.

A. Kinetic Resolution of Racemic Styrene Oxide

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In the context of 2-Methoxy-2-phenylethanol synthesis, this involves the enantioselective ring-opening of racemic styrene oxide with methanol.

One notable example involves the use of chiral metal-organic frameworks (MOFs) as heterogeneous catalysts. For instance, a chiral MOF can catalyze the methanolysis of racemic styrene oxide, where one enantiomer of the epoxide reacts faster than the other. This results in the formation of one enantiomer of 2-Methoxy-2-phenylethanol and the recovery of the unreacted, enantiomerically enriched styrene oxide. By carefully controlling the reaction conditions, such as temperature and reaction time, high enantiomeric excesses (ee) of both the product and the starting material can be achieved.

Table 1: Asymmetric Kinetic Resolution of Styrene Oxide with Methanol using a Chiral MOF Catalyst

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product ee (%) | Unreacted Epoxide ee (%) |

| 1 | 25 | 24 | 17 | 81 (S) | 5 (S) |

| 2 | 40 | 24 | 30 | 65 (S) | 50 (S) |

| 3 | 60 | 24 | 52 | 45 (S) | 98 (S) |

Data extracted from a study on a specific chiral MOF catalyst and presented for illustrative purposes.

B. Sharpless Asymmetric Dihydroxylation of Styrene and Subsequent Methylation

An alternative and highly effective route to enantiopure 2-Methoxy-2-phenylethanol involves the Sharpless asymmetric dihydroxylation of styrene to produce (R)- or (S)-1-phenyl-1,2-ethanediol (styrene glycol), followed by a selective mono-methylation.

Step 1: Sharpless Asymmetric Dihydroxylation

This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant to achieve high enantioselectivity in the dihydroxylation of alkenes.[1] Commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) provide reliable access to either enantiomer of the diol.

Step 2: Selective Mono-O-Methylation

The key challenge in this step is the selective methylation of the benzylic hydroxyl group over the primary hydroxyl group of styrene glycol. This can be achieved by leveraging the higher acidity and reactivity of the benzylic alcohol. A common method involves the use of a strong base to selectively deprotonate the benzylic hydroxyl, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Diagram of the Sharpless Dihydroxylation and Methylation Route

Caption: A two-step asymmetric synthesis of 2-Methoxy-2-phenylethanol from styrene.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for 2-Methoxy-2-phenylethanol depends on several factors, including the desired stereochemistry, scale of the reaction, and available resources.

| Method | Key Features | Advantages | Disadvantages |

| Acid-Catalyzed Ring-Opening of Styrene Oxide | Direct, one-step synthesis of racemic product. | Simple procedure, readily available starting materials. | Lacks stereocontrol, may produce regioisomeric byproducts. |

| Oxymercuration-Demercuration of Styrene | Two-step synthesis of racemic product with high regioselectivity. | Excellent regioselectivity (Markovnikov), avoids carbocation rearrangements. | Use of highly toxic mercury reagents, stoichiometric waste. |

| Asymmetric Kinetic Resolution of Styrene Oxide | Separation of enantiomers via differential reaction rates. | Access to enantiomerically enriched product and starting material. | Maximum theoretical yield of the desired enantiomer is 50%, requires a chiral catalyst. |

| Sharpless Asymmetric Dihydroxylation and Methylation | Two-step synthesis of enantiopure product. | High enantioselectivity, predictable stereochemical outcome. | Requires a multi-step process, selective methylation can be challenging. |

Conclusion

The synthesis of 2-Methoxy-2-phenylethanol can be accomplished through several effective methodologies. For the preparation of the racemic compound, the acid-catalyzed ring-opening of styrene oxide and the oxymercuration-demercuration of styrene are both viable options, with the latter offering superior regiocontrol at the cost of using toxic reagents. For applications demanding high enantiopurity, asymmetric approaches such as kinetic resolution or the Sharpless dihydroxylation followed by selective methylation are the methods of choice. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the target application, balancing factors of stereochemical purity, yield, scalability, and safety considerations.

References

- Tanaka, K., et al. (2010). Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals. New Journal of Chemistry, 34(5), 871-874.

- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

Sources

2-Methoxy-2-phenylethanol structural formula

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for versatile, chiral building blocks is insatiable. These molecules are the foundational elements upon which complex, biologically active compounds are constructed. Among these, 2-Methoxy-2-phenylethanol, a seemingly simple chiral alcohol, emerges as a compound of significant utility. Its unique structural features—a primary alcohol for further functionalization, a chiral center, and a methoxy group that influences reactivity—make it a valuable tool in the chemist's arsenal. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Methoxy-2-phenylethanol, moving beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application.

Core Molecular Characteristics and Structural Formula

2-Methoxy-2-phenylethanol (C₉H₁₂O₂) is an aromatic alcohol characterized by a phenyl ring and a methoxy group attached to the same chiral carbon. This structure imparts a unique combination of steric and electronic properties that are central to its applications.

The molecule's structural formula is C₆H₅CH(OCH₃)CH₂OH.[1] It exists as a racemic mixture or as individual (R) and (S) enantiomers.

Caption: Chemical structure of 2-Methoxy-2-phenylethanol.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for planning reactions, purification, and analytical procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3][4] |

| CAS Number | 2979-22-8 (racemate) | [2][3] |

| 17628-72-7 ((R)-enantiomer) | [1][5] | |

| 66051-01-2 ((S)-enantiomer) | [4] | |

| Appearance | Liquid | [1] |

| Boiling Point | 237-239.9 °C at 760 mmHg | [2][3][6][7] |

| 65 °C at 0.1 mmHg | [1] | |

| Density | ~1.061 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | ~1.519 | [3] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [1] |

| pKa | 14.18 ± 0.10 (Predicted) | [3][7] |

Synthesis and Manufacturing

The synthesis of 2-Methoxy-2-phenylethanol is most commonly achieved through the nucleophilic ring-opening of styrene oxide. The choice of nucleophile and catalyst is paramount in controlling the regioselectivity and, in more advanced protocols, the stereoselectivity of the reaction.

Protocol 1: Racemic Synthesis via Ring-Opening of Styrene Oxide

This protocol describes a standard laboratory-scale synthesis. The underlying principle is the acid- or base-catalyzed attack of methanol on the epoxide ring of styrene oxide.

Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 eq).

-

Solvent/Reagent: Add an excess of methanol (e.g., 20-30 eq), which serves as both the nucleophile and the solvent.

-

Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) or a Lewis acid. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack. Methanol preferentially attacks the more substituted carbon (benzylic position) due to the stabilization of the partial positive charge by the phenyl ring.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the styrene oxide is consumed, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of 2-Methoxy-2-phenylethanol.

Enzymatic Resolution for Enantiopure Synthesis

For applications in asymmetric synthesis and drug development, enantiomerically pure forms of 2-Methoxy-2-phenylethanol are required. Enzymatic resolution is a highly effective method for separating the enantiomers of the racemic mixture. This technique leverages the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer preferentially, allowing for the separation of the acylated and unreacted alcohols.[2]

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.

Protocol 2: Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.36-7.24 (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl ring.

-

δ 4.20 (dd, J = 8.3, 3.9 Hz, 1H): The benzylic proton (CH-O), split by the two diastereotopic protons on the adjacent CH₂ group.

-

δ 3.68-3.57 (m, 2H): A multiplet for the two diastereotopic protons of the CH₂OH group.

-

δ 3.27 (s, 3H): A sharp singlet for the three protons of the methoxy (OCH₃) group.

-

δ 2.85 (s, 1H): A broad singlet corresponding to the hydroxyl (OH) proton.[8]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 138.4: Quaternary aromatic carbon.

-

δ 128.8, 128.4, 127.2: Aromatic CH carbons.

-

δ 84.3: Benzylic carbon (CH-O).

-

δ 67.3: Methylene carbon (CH₂OH).

-

δ 55.7: Methoxy carbon (OCH₃).[8]

-

B. Infrared (IR) Spectroscopy

-

Methodology: Acquire the spectrum using a thin film on a NaCl or KBr plate.

-

Key Peaks:

-

Broad peak at ~3400 cm⁻¹: O-H stretching of the alcohol group.

-

Peaks at ~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

Peak at ~1100 cm⁻¹: C-O stretching of the ether and alcohol.

-

Peaks at ~1600 and ~1490 cm⁻¹: C=C stretching of the aromatic ring.

-

C. Mass Spectrometry (MS)

-

Methodology: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

Expected Fragmentation: The molecular ion peak [M]⁺ at m/z = 152 should be observable. Key fragment ions would include losses of H₂O, CH₃O•, and CH₂OH•, as well as fragments corresponding to the tropylium ion or related aromatic structures.

Caption: Workflow for the analytical characterization of the final product.

Field-Proven Applications in Drug Development and Synthesis

The utility of 2-Methoxy-2-phenylethanol is most evident in its application as a chiral intermediate and tool in the synthesis of complex molecules.

A. Chiral Probe for Absolute Configuration Determination

Enantiopure (S)-2-methoxy-2-phenylethanol has been critically employed as a chiral probe to determine the absolute configuration of pharmaceutically active compounds. A notable example is its use in correcting the initially misassigned absolute configuration of the active enantiomer of amlodipine, a widely used calcium channel blocker.[2][3][9] By forming derivatives with the chiral alcohol, the resulting diastereomers can be analyzed by NMR, allowing for unambiguous assignment of stereochemistry.

B. Precursor for Optically Active Pharmaceuticals

The chiral scaffold of 2-Methoxy-2-phenylethanol is a valuable starting point for multi-step syntheses.

-

1,4-Dihydropyridines: This class of compounds, which includes amlodipine, often possesses potent cardiovascular effects. 2-Methoxy-2-phenylethanol has been used in the synthesis of optically active 1,4-dihydropyridines.[3][7][9]

-

Opioid Receptor Agonists: The (R)-enantiomer can be used to prepare N-substituents for 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.[1] This highlights its direct role in building the pharmacophore of a drug candidate.

Caption: Use as a precursor in the synthesis of an opioid receptor agonist.

C. Catalyst and Additive in Organic Synthesis

2-Methoxy-2-phenylethanol serves as an effective catalyst for the ring-opening of epoxides.[10] Its hydroxyl group can act as a proton donor to activate the epoxide, while the methoxy and phenyl groups modulate its solubility and steric properties. This catalytic activity is valuable for producing various diol and ether derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for laboratory safety.

-

Hazard Classification: 2-Methoxy-2-phenylethanol is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious eye irritation and may cause respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[1][11]

-

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Remove to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][11] It is classified as a combustible liquid.[1]

Conclusion

2-Methoxy-2-phenylethanol is a prime example of a molecule whose value extends far beyond its simple structure. It is a versatile chiral building block, a diagnostic tool for stereochemical analysis, and a precursor to complex pharmaceutical agents. The protocols and data presented in this guide offer a framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and practical utility. For the drug development professional, a thorough understanding of such foundational molecules is not merely academic; it is essential for the innovative and efficient construction of the next generation of therapeutics.

References

-

2-Methoxy-2-phenylethanol | CAS#:2979-22-8 | Chemsrc . Chemsrc. [Link]

-

Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols . The Royal Society of Chemistry. [Link]

-

2-METHOXY-2-PHENYLETHANOL One Chongqing Chemdad Co., Ltd . Chemdad. [Link]

-

(S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 . PubChem - NIH. [Link]

-

2-methoxy-2-phenylethanol - 2979-22-8, C9H12O2, density, melting point, boiling point, structural formula, synthesis . Molbase. [Link]

-

2-Methoxy-2-phenylethanol . LookChem. [Link]

Sources

- 1. (R)-(-)-2-甲氧基-2-苯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Methoxy-2-phenylethanol | CAS#:2979-22-8 | Chemsrc [chemsrc.com]

- 3. 2-METHOXY-2-PHENYLETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 | CID 643318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Methoxy-2-phenylethanol|lookchem [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. 2-METHOXY-2-PHENYLETHANOL | 2979-22-8 [chemicalbook.com]

- 10. 2-Methoxy-2-phenylethanol | 2979-22-8 | FM154645 [biosynth.com]

- 11. fishersci.com [fishersci.com]

physical properties of 2-Methoxy-2-phenylethanol

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-2-phenylethanol

Authored by a Senior Application Scientist

Introduction

2-Methoxy-2-phenylethanol is a chiral aromatic alcohol that serves as a valuable building block and analytical tool in modern chemistry. Its structure, featuring a stereocenter adjacent to a phenyl ring, a primary alcohol, and a methoxy group, imparts a unique combination of physical and chemical properties. This guide provides an in-depth exploration of these physical characteristics, offering both foundational data and the experimental context necessary for its effective application in research and development. Professionals in synthetic chemistry, materials science, and drug development will find this document a critical resource for understanding how the molecule's physical nature dictates its behavior and utility, from reaction kinetics to purification strategies. Its applications include use as a chiral probe for determining absolute configurations, and as a precursor in the synthesis of optically active compounds like 1,4-dihydropyridines and opioid receptor agonists.[1][2][3][4]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for interpreting its physical properties. 2-Methoxy-2-phenylethanol exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-.

-

Molecular Formula: C₉H₁₂O₂[5]

-

Molecular Weight: 152.19 g/mol [5]

-

Systematic Name: 2-Methoxy-2-phenylethanol

-

Common Synonyms: β-Methoxyphenethyl alcohol, 2-Phenyl-2-methoxyethanol[1][4]

-

CAS Numbers:

The molecule's structure is defined by a central chiral carbon atom bonded to a phenyl group, a methoxy group, a hydroxymethyl group, and a hydrogen atom. This arrangement is the source of its stereoisomerism and optical activity.

Caption: Molecular structure of 2-Methoxy-2-phenylethanol with chiral center (C*).

Core Physical Properties

The macroscopic properties of a substance are a direct reflection of its molecular structure and intermolecular forces. For 2-Methoxy-2-phenylethanol, the interplay between the polar hydroxyl group (capable of hydrogen bonding), the bulky, nonpolar phenyl ring, and the polar ether linkage defines its physical state and behavior.

Table 1: Summary of Key Physical Properties

| Property | Value (Racemate) | Value (Enantiomers) | Significance & Context |

|---|---|---|---|

| Physical Form | Liquid at 25°C | Liquid at 25°C[3] | Influences handling, storage, and reaction setup. |

| Density | 1.061 g/mL at 25°C[6] | (R): 1.05 g/mL: 1.054 g/mL[3] | Essential for mass-to-volume conversions in synthesis. |

| Boiling Point | 237 °C at 760 mmHg[6] | 65 °C at 0.1 mmHg[3] | High BP at atm. pressure indicates strong intermolecular forces. Vacuum distillation is required for purification to prevent decomposition. |

| Refractive Index | n²⁰/D 1.519[6] | n²⁰/D 1.52[3] | A rapid and non-destructive method for identity confirmation and purity assessment. |

| Flash Point | 98 °C (208.4 °F) | 98 °C (208.4 °F)[3] | Classifies the substance as a combustible liquid, informing safe handling and storage protocols away from ignition sources. |

| pKa | 14.18 ± 0.10 (Predicted)[1][4] | N/A | Indicates the low acidity of the hydroxyl proton, comparable to other primary alcohols. Relevant for selecting appropriate bases in reactions. |

| Optical Activity | 0° (racemic mixture) | (R): [α]²⁰/D -133° (c=1, acetone): [α]¹⁹/D +133° (c=1, acetone)[3] | The defining property of the enantiomers, crucial for chiral applications and stereochemical analysis. |

Detailed Analysis of Key Properties

Chirality and Optical Activity

The presence of a single stereocenter means that 2-Methoxy-2-phenylethanol is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers). This is arguably its most significant physical property from a drug development perspective. While the racemic mixture does not rotate plane-polarized light, the individual enantiomers exhibit equal and opposite optical rotation.[3] The high specific rotation value of 133° indicates a pronounced interaction with polarized light, making polarimetry an effective technique for determining enantiomeric purity.

Causality: This property arises from the asymmetric arrangement of four different substituents around the central carbon atom. This asymmetry causes the electron clouds of the molecule to interact differently with the left- and right-circularly polarized components of plane-polarized light, resulting in a net rotation of the light's plane.

Boiling Point and Volatility

The atmospheric boiling point of 237 °C is relatively high for a molecule of this size.[6] This is a direct consequence of two primary intermolecular forces:

-

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong associative forces between molecules.

-

Van der Waals Forces: The large phenyl group contributes significantly to London dispersion forces.

This low volatility necessitates the use of vacuum distillation for purification, as indicated by the boiling point of 65 °C at a reduced pressure of 0.1 mmHg.[3] Attempting to distill at atmospheric pressure risks thermal decomposition.

Solubility Profile

2-Methoxy-2-phenylethanol is an amphiphilic molecule. The hydroxyl group provides a polar, hydrophilic character, enabling hydrogen bonding with protic solvents like water. Conversely, the phenyl ring is nonpolar and hydrophobic. This dual nature results in some solubility in water[8] and excellent miscibility with a wide range of organic solvents, such as alcohols, ethers, and chlorinated solvents[9].

Expert Insight: This solubility profile is highly advantageous. It allows the compound to be used in diverse reaction media, from partially aqueous systems to purely organic ones. It can also act as a phase-transfer agent or a co-solvent to bridge the solubility gap between a nonpolar organic reactant and a polar reagent.

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 2-Methoxy-2-phenylethanol. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃) [10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.36 - 7.24 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.20 | Doublet of doublets | 1H | Methine proton (-CH(O)-) |

| 3.68 - 3.57 | Multiplet | 2H | Methylene protons (-CH₂OH) |

| 3.27 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 2.85 | Singlet | 1H | Hydroxyl proton (-OH) |

¹³C NMR Data (101 MHz, CDCl₃) [10]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 138.4 | Quaternary Aromatic Carbon (C-ipso) |

| 128.8, 128.4, 127.2 | Aromatic Carbons (-CH) |

| 84.3 | Methine Carbon (-CH(O)-) |

| 67.3 | Methylene Carbon (-CH₂OH) |

| 55.7 | Methoxy Carbon (-OCH₃) |

Experimental Workflow: NMR Sample Preparation and Analysis

The following protocol outlines the standard procedure for obtaining high-resolution NMR data for a liquid sample like 2-Methoxy-2-phenylethanol.

-

Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃) to avoid a large solvent signal in the ¹H NMR spectrum. The deuterium also provides the lock signal for the spectrometer.

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-Methoxy-2-phenylethanol and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal, and shimmed to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum first, as it is faster. Subsequently, run the longer ¹³C acquisition. Standard parameters are typically sufficient, but can be optimized for concentration.

-

Processing: Fourier transform the raw data (FID), phase the resulting spectrum, and integrate the signals to obtain the final, interpretable spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For 2-Methoxy-2-phenylethanol, the key absorptions are:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy, methylene, and methine groups.

-

~1600, ~1490, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1100 cm⁻¹ (strong): C-O stretching vibrations from the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

-

Molecular Ion (M⁺): The molecule will show a molecular ion peak corresponding to its molecular weight (m/z ≈ 152). High-resolution MS can confirm the elemental formula C₉H₁₂O₂.[5]

-

Key Fragmentation Pathways:

-

Loss of •CH₂OH (m/z = 31): Cleavage next to the oxygen can lead to a stable benzylic cation at m/z 121.

-

Loss of •OCH₃ (m/z = 31): Similar cleavage can also result in the loss of the methoxy group.

-

Benzylic Cleavage: The primary fragmentation will likely produce the C₆H₅CH(OCH₃)⁺ fragment at m/z 121, which is highly stabilized by the phenyl ring and the oxygen atom.

-

Safety and Handling

A thorough understanding of physical properties includes safety considerations. 2-Methoxy-2-phenylethanol is classified as a hazardous substance.

-

Signal Word: Warning[5]

-

Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious eye irritation.[5]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: As a combustible liquid with a flash point of 98 °C, it should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

The are a direct manifestation of its elegant and functional molecular architecture. Its liquid state, high boiling point, amphiphilic solubility, and, most notably, its chirality, are all critical parameters that govern its application in scientific research. The spectroscopic data provide an unambiguous fingerprint for its identification and quality control. By leveraging the in-depth information presented in this guide, researchers, scientists, and drug development professionals can confidently and safely utilize this versatile compound to its full potential.

References

-

Stenutz. (n.d.). 2-methoxy-2-phenylethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643318, (S)-(+)-2-Methoxy-2-phenylethanol. Retrieved from [Link]

-

Molbase. (n.d.). 2-methoxy-2-phenylethanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. Retrieved from [Link]

-

Chemdad. (n.d.). 2-METHOXY-2-PHENYLETHANOL. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methoxy-2-phenylethanol. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methoxy-2-phenylethanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]

Sources

- 1. 2-METHOXY-2-PHENYLETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-METHOXY-2-PHENYLETHANOL | 2979-22-8 [chemicalbook.com]

- 3. (S)-(+)-2-Methoxy-2-phenylethanol 98 66051-01-2 [sigmaaldrich.com]

- 4. 2-Methoxy-2-phenylethanol|lookchem [lookchem.com]

- 5. (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 | CID 643318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Methoxy-2-phenylethanol | 2979-22-8 | FM154645 [biosynth.com]

- 9. atamankimya.com [atamankimya.com]

- 10. rsc.org [rsc.org]

2-Methoxy-2-phenylethanol molecular weight

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-2-phenylethanol, a versatile chiral building block and solvent. We will delve into its fundamental physicochemical properties, outline a standard synthesis protocol with mechanistic insights, detail its spectroscopic signature for characterization, and explore its applications in modern chemical and pharmaceutical development.

Core Molecular Profile

2-Methoxy-2-phenylethanol is an organic compound featuring a phenyl group, a methoxy group, and a primary alcohol. Its structure, particularly the chiral center at the benzylic position, makes its enantiopure forms—(R) and (S)-2-Methoxy-2-phenylethanol—valuable synthons in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Methoxy-2-phenylethanol (racemic mixture) are summarized below. Data for specific enantiomers are similar but include optical activity.

| Property | Value | Source(s) |

| Molecular Weight | 152.19 g/mol | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| CAS Number | 2979-22-8 (Racemic) | [1] |

| 17628-72-7 ((R)-enantiomer) | ||

| 66051-01-2 ((S)-enantiomer) | ||

| Appearance | Colorless Liquid | |

| Density | ~1.061 g/mL at 25 °C | [3] |

| Boiling Point | 237 °C (lit.) | [3] |

| Refractive Index | n20/D ~1.519 (lit.) | [3] |

| Flash Point | 98 °C (208.4 °F) - closed cup |

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals: δ 7.36-7.24 (multiplet, 5H, aromatic protons), δ 4.20 (doublet of doublets, 1H, CH bearing the methoxy group), δ 3.68-3.57 (multiplet, 2H, CH₂ alcohol), δ 3.27 (singlet, 3H, OCH₃), and a broad singlet for the hydroxyl proton (OH), which can vary in chemical shift.[4]

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows distinct peaks at δ 138.4 (quaternary aromatic C), 128.8, 128.4, 127.2 (aromatic CH), 84.3 (CH bearing the methoxy group), 67.3 (CH₂ alcohol), and 55.7 (OCH₃).[4]

Synthesis Protocol: Ring-Opening of Styrene Oxide

A common and efficient method for preparing 2-Methoxy-2-phenylethanol is the nucleophilic ring-opening of styrene oxide using methanol. The choice of catalyst (acidic or basic) determines the regioselectivity of the reaction. For producing the desired 2-methoxy isomer, a base-catalyzed pathway is generally preferred as it favors nucleophilic attack at the less sterically hindered carbon.

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve styrene oxide (1.0 eq) in anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.05 eq), to the solution. The methoxide ion is a strong nucleophile that initiates the epoxide ring-opening.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching and Neutralization: After cooling the reaction to room temperature, carefully neutralize the catalyst by adding a dilute acid (e.g., 1M HCl) until the pH is ~7.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove salts and any remaining methanol.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-Methoxy-2-phenylethanol.

Mechanistic Rationale

The base-catalyzed mechanism proceeds via an Sₙ2 pathway. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the less substituted carbon of the epoxide ring (the CH₂ group). This choice of attack is governed by sterics, leading to the formation of the 2-methoxy-2-phenylethanol isomer as the major product.

Applications in Research and Development

The utility of 2-Methoxy-2-phenylethanol, particularly its chiral forms, is significant in the synthesis of complex molecules.

Chiral Precursor in Drug Synthesis

Enantiomerically pure (R)- or (S)-2-Methoxy-2-phenylethanol serves as a valuable starting material or chiral auxiliary. Its defined stereochemistry can be transferred through subsequent reaction steps to build complex chiral targets.

-

Opioid Receptor Agonists: The (R)-enantiomer is employed as a precursor to prepare the N-substituent of certain 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.

-

Chiral Probes: It can be used as a chiral probe for determining the absolute configuration of other molecules, such as the active enantiomer of amlodipine.[5][6]

-

Optically Active Compounds: The compound has been used in the synthesis of optically active 1,4-dihydropyridines, a class of molecules with significant therapeutic applications.[5][6]

Sources

The Discovery and Synthesis of 2-Methoxy-2-phenylethanol: A Technical Guide

Introduction: A Historical and Mechanistic Perspective

The exploration of epoxide chemistry has been a cornerstone of synthetic organic chemistry, providing versatile intermediates for the construction of complex molecules. Within this realm, the synthesis of 2-Methoxy-2-phenylethanol stands as a classic example of the regioselective ring-opening of an epoxide, a reaction governed by fundamental electronic and steric principles. While the compound itself has found applications as a chiral probe and a precursor in the synthesis of more complex molecules, its initial discovery is rooted in the fundamental studies of epoxide reactions.

An early and significant report on the synthesis of what was then referred to as β-methoxy-β-phenylethyl alcohol was published by Wilson Reeve and Isaiah Christoffel in 1950 in the Journal of the American Chemical Society. Their work on the reactions of phenyl-substituted epoxides helped to elucidate the principles of nucleophilic attack on strained three-membered rings, providing a foundational methodology for the preparation of this and related compounds. This guide will delve into the core principles of this discovery, offering a detailed protocol for its synthesis, an explanation of the underlying mechanism, and the characterization data required to validate its formation.

Synthetic Strategy: The Acid-Catalyzed Methanolysis of Styrene Oxide

The most direct and widely employed method for the synthesis of 2-Methoxy-2-phenylethanol is the acid-catalyzed ring-opening of styrene oxide with methanol. This reaction is a textbook example of nucleophilic addition to an epoxide, where the choice of a protic nucleophile (methanol) and an acid catalyst dictates the regioselectivity of the outcome.

Causality of Experimental Choices

-

Styrene Oxide as the Substrate: Styrene oxide is an ideal starting material due to the electronic asymmetry of the epoxide ring. The benzylic carbon is adjacent to the phenyl group, which can stabilize a partial positive charge through resonance. This inherent electronic bias makes the benzylic carbon the preferential site for nucleophilic attack.

-